molecular formula C11H16N2O B11903175 6-Propyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one

6-Propyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one

Cat. No.: B11903175
M. Wt: 192.26 g/mol
InChI Key: AQKDACQYUNFSHU-UHFFFAOYSA-N
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Description

6-Propyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the class of naphthyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a naphthyridine core with a propyl group at the 6th position and a tetrahydro modification, which adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Propyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable amine with a diketone or ketoester in the presence of a catalyst. The reaction conditions often involve heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-Propyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of more saturated derivatives.

    Substitution: The propyl group or other positions on the naphthyridine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Propyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell function, growth, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one
  • 6-Ethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one
  • 6-Butyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one

Uniqueness

6-Propyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, or butyl analogs, the propyl group may confer different steric and electronic properties, leading to distinct interactions with molecular targets.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

6-propyl-1,5,7,8-tetrahydro-1,6-naphthyridin-2-one

InChI

InChI=1S/C11H16N2O/c1-2-6-13-7-5-10-9(8-13)3-4-11(14)12-10/h3-4H,2,5-8H2,1H3,(H,12,14)

InChI Key

AQKDACQYUNFSHU-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC2=C(C1)C=CC(=O)N2

Origin of Product

United States

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